4-Epi-curcumenol

Description

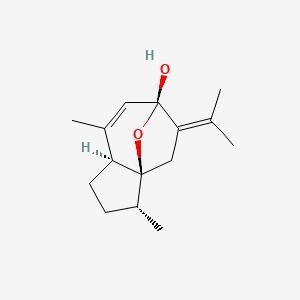

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,5S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFMXVMWEWLJGJ-PAPYEOQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@]13CC(=C(C)C)[C@](O3)(C=C2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301114465 | |

| Record name | (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301114465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350602-21-0 | |

| Record name | (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350602-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301114465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of 4-Epi-curcumenol from Curcuma Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 4-Epi-curcumenol, a bioactive sesquiterpenoid, from various Curcuma species. Curcumenol (B1669339) and its isomers have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This document details established extraction and chromatographic protocols, presents quantitative data in a comparative format, and illustrates key workflows and biological pathways.

Extraction Protocols for Curcumenol from Curcuma Rhizomes

The initial step in isolating this compound involves extracting the compound from the dried and powdered rhizomes of Curcuma plants, such as Curcuma wenyujin, Curcuma zedoaria, and Curcuma longa.[1][3][4] The choice of extraction method and solvent significantly impacts the yield and purity of the crude extract. Both conventional and modern techniques have been successfully employed.

1.1. Ultrasonic-Assisted Extraction (UAE)

UAE is a highly efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

-

Detailed Protocol:

-

Sample Preparation: Dried Curcuma rhizomes are powdered and sieved (e.g., 60-mesh sieve).[1]

-

Solvent and Conditions: A common protocol involves using 70% methanol (B129727) as the solvent.[1] The extraction is performed using an ultrasonic bath or probe system with parameters such as 600 W power and a frequency of 40 kHz for a duration of 30 minutes.[1]

-

Post-Extraction: The resulting mixture is filtered (e.g., through a 0.45 μm pore filter) to separate the extract from the solid plant material.[1] This method has been reported to achieve a high recovery rate of 99.8%.[1]

-

1.2. Pressurized Liquid Extraction (PLE)

PLE, also known as accelerated solvent extraction, uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

-

Detailed Protocol:

-

Sample Preparation: Dried and powdered rhizome material (particle size 0.2–0.3 mm) is mixed with a dispersing agent like diatomaceous earth and packed into a stainless steel extraction cell.[1][5]

-

Solvent and Conditions: Methanol is a frequently used solvent.[1] Typical extraction parameters include a temperature of 100°C, a pressure of 1000-1500 psi, and a static extraction time of 5 minutes.[1] The system may be flushed at 40-60% of the cell volume.[1]

-

Recovery: This technique has demonstrated a recovery of approximately 90% for curcumenol.[5]

-

1.3. Conventional Solvent Extraction (Maceration & Soxhlet)

These traditional methods are widely used due to their simplicity and scalability.

-

Maceration Protocol:

-

Powdered rhizomes are soaked in a selected solvent (e.g., ethanol, methanol, n-hexane) in a sealed container.[6]

-

The mixture is agitated for a specified period, for instance, shaken for 30 minutes at 40°C.[1]

-

The extract is then separated from the solid residue by filtration or centrifugation (e.g., 4000 rpm).[1]

-

-

Soxhlet Protocol:

-

Powdered plant material is placed in a thimble within a Soxhlet apparatus.

-

A suitable solvent, such as petroleum ether, is heated, and its vapor continuously cycles through the thimble, extracting the desired compounds.[7] This process typically runs for 48 hours.[7]

-

The resulting extract is then concentrated using a rotary evaporator.[8]

-

Quantitative Data: Extraction Methods and Yields

The efficiency of extraction varies depending on the Curcuma species and the methodology employed. The following table summarizes quantitative data reported in the literature. Note that many studies refer to "curcumenol" without specifying the isomer; these methods are generally applicable for the sesquiterpenoid class.

| Curcuma Species | Extraction Method | Solvent | Key Parameters | Yield/Content of Curcumenol (mg/g of dry weight) | Reference |

| C. kwangsiensis | Water Extraction | Water | Reflux | 0.066 | [1] |

| C. wenyujin | Water Extraction | Water | Reflux | 0.271 | [1] |

| C. longa | Water Extraction | Water | Reflux | 0.058 | [1] |

| C. phaeocaulis | Water Extraction | Water | Reflux | 0.310 | [1] |

| Curcuma Radix | Ultrasonic Extraction | 70% Methanol | 600 W, 40 kHz, 30 min | 99.8% Recovery | [1] |

| Curcuma Radix | Pressurized Liquid Extraction | Methanol | 100°C, 1000 psi, 5 min | 90% Recovery | [5] |

Purification and Isolation Protocols

Following crude extraction, chromatographic techniques are essential for the separation and purification of this compound from other co-extracted compounds, including its own isomers like isocurcumenol.[7]

3.1. Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative analysis of extracts and for developing optimal solvent systems for column chromatography.

-

Detailed Protocol:

-

Stationary Phase: Silica gel 60F₂₅₄ plates are commonly used.[3]

-

Mobile Phase: A twice-development method has been reported for separating multiple components from Curcuma rhizomes.[3]

-

First development: Chloroform-Methanol-Formic Acid (80:4:0.8, v/v/v).[3]

-

Second development: Petroleum ether-Ethyl acetate (B1210297) (90:10, v/v).[3]

-

-

Visualization: The separated compounds can be visualized by spraying with a 1% vanillin-H₂SO₄ solution followed by heating.[3][9]

-

3.2. Column Chromatography (CC)

CC is the standard technique for the preparative isolation of compounds from a complex mixture.

-

Detailed Protocol:

-

Stationary Phase: Silica gel is the most common stationary phase.

-

Mobile Phase: A gradient elution is typically performed using a non-polar solvent system, gradually increasing the polarity. A common system starts with petroleum ether and gradually introduces ethyl acetate.[7] For instance, a petroleum ether:ethyl acetate (60:40) mixture has been used to isolate isocurcumenol.[7]

-

Fraction Collection: Eluted fractions are collected and analyzed by TLC to pool those containing the target compound.

-

Final Purification: The pooled fractions are concentrated, and the process may be repeated with different solvent systems to achieve high purity.

-

3.3. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus preventing irreversible adsorption and sample degradation. It is particularly effective for separating compounds with similar structures.

-

Detailed Protocol:

-

Two-Phase Solvent System: The selection of the solvent system is critical. For sesquiterpenoids from Curcuma longa, a system of n-heptane-ethyl acetate-acetonitrile-water (9.5:0.5:9:1, v/v/v) has been successfully used.[10]

-

Operation: The crude extract is dissolved in a mixture of the upper and lower phases and injected into the HSCCC system.

-

Separation: The apparatus is run at a specific rotational speed and flow rate to achieve separation. The fractions are collected and analyzed by HPLC.[10]

-

Quantitative Data: Chromatographic Separation

The following table outlines typical chromatographic systems used for the analysis and separation of curcumenol and related sesquiterpenoids.

| Technique | Stationary Phase | Mobile Phase / Solvent System | Detection | Purpose | Reference |

| TLC | Silica gel 60F₂₅₄ | 1) Chloroform-Methanol-Formic Acid (80:4:0.8) 2) Petroleum ether-Ethyl acetate (90:10) | 1% vanillin-H₂SO₄ spray | Qualitative analysis and quantification | [3][9] |

| HPLC | C18 column | Acetonitrile/Water or Methanol/Water gradient | UV (e.g., 210-254 nm) | Quantitative analysis | [11] |

| HSCCC | Liquid-Liquid | n-heptane-ethyl acetate-acetonitrile-water (9.5:0.5:9:1, v/v/v) | HPLC analysis of fractions | Preparative separation of sesquiterpenoids | [10] |

| SFC | Viridis BEH OBD column | Supercritical CO₂ with 8-15% Methanol (containing 10 mM oxalic acid) | Not specified | Separation of curcuminoids (analogous compounds) | [12] |

Visualized Workflows and Pathways

5.1. General Isolation Workflow

The following diagram illustrates the typical experimental workflow for the isolation of this compound from Curcuma rhizomes.

Caption: General workflow for this compound isolation.

5.2. Signaling Pathway Inhibition by Curcumenol

Curcumenol has been shown to inhibit IgE-mediated allergic reactions by modulating the Fc epsilon receptor I (FcεRI) signaling pathway in mast cells. This involves the suppression of key tyrosine kinases.[4][13]

Caption: Curcumenol's inhibition of the FcεRI signaling pathway.

Conclusion

The isolation of this compound from Curcuma species is a multi-step process requiring careful optimization of both extraction and purification stages. Modern techniques such as ultrasonic-assisted extraction and pressurized liquid extraction offer high efficiency and recovery rates. Subsequent purification using a combination of chromatographic methods, including column chromatography and potentially high-speed counter-current chromatography, is crucial for obtaining the compound at high purity. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to isolate and study this promising bioactive sesquiterpenoid for potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative analysis of four species of Curcuma rhizomes using twice development thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Curcumenol Inhibits Mast Cells Activation in Ovalbumin-Induced Anaphylaxis Model Mice through Modulation of the Fc Epsilon Receptor I Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Various Extraction Techniques of Curcumin—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumour Effects of Isocurcumenol Isolated from Curcuma zedoaria Rhizomes on Human and Murine Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpras.com [ijpras.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Efficient separation of curcumin, demethoxycurcumin, and bisdemethoxycurcumin from turmeric using supercritical fluid chromatography: From analytical to preparative scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Natural Sources of 4-Epi-curcumenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 4-Epi-curcumenol, a sesquiterpenoid of growing interest for its potential pharmacological activities. This document details its primary plant sources, presents available quantitative data, outlines experimental protocols for its isolation and analysis, and describes related signaling pathways.

Principal Natural Sources

This compound is a natural product primarily found in various species of the genus Curcuma, belonging to the Zingiberaceae (ginger) family. Research has identified its presence in the rhizomes and other parts of these aromatic herbs, which have a long history of use in traditional medicine.

The primary documented source of this compound is Curcuma wenyujin [1]. It has also been reported in other Curcuma species, often alongside its isomers such as curcumenol (B1669339) and isocurcumenol. Species of note include:

-

Curcuma zedoaria (Zedoary)[2]

While the rhizome is the most commonly analyzed part of the plant for these compounds, essential oils from the leaves of some Curcuma species have also been shown to contain related sesquiterpenoids[2].

Quantitative Data

Quantitative analysis of this compound in its natural sources is still an emerging area of research. Much of the available data pertains to its isomer, curcumenol, which often co-exists in the same plant extracts. The following tables summarize the available quantitative data for curcumenol, which can serve as a proxy for estimating the potential presence of this compound.

Table 1: Curcumenol Content in Water Extracts of Various Curcuma Species [3]

| Plant Species | Plant Part | Compound | Concentration (mg/g of dry weight) |

| Curcuma kwangsiensis | Rhizome | Curcumenol | 0.066 |

| Curcuma wenyujin | Rhizome | Curcumenol | 0.271 |

| Curcuma longa | Rhizome | Curcumenol | 0.058 |

| Curcuma phaeocaulis | Rhizome | Curcumenol | 0.310 |

Table 2: Curcumenol Content in n-Hexane Extract of Curcuma zedoaria Leaves [2]

| Plant Species | Plant Part | Compound | Concentration (% of total extract) |

| Curcuma zedoaria | Leaves | Curcumenol | 4.63 |

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound are not extensively published. However, methodologies for the isolation of its isomers, curcumenol and isocurcumenol, from Curcuma species are well-documented and can be adapted for this compound.

Extraction and Isolation of Isocurcumenol from Curcuma zedoaria Rhizomes

This protocol is adapted from a study on the isolation of isocurcumenol, an isomer of this compound[5].

1. Plant Material Preparation:

-

Shade-dry the rhizomes of Curcuma zedoaria.

-

Powder the dried rhizomes using a blender.

2. Solvent Extraction:

-

Extract the powdered rhizomes with petroleum ether using a Soxhlet apparatus for 48 hours.

-

Remove the solvent from the extract under reduced pressure to obtain the crude petroleum ether extract.

3. Chromatographic Separation:

-

Prepare a silica (B1680970) gel column for chromatography.

-

Apply the crude extract to the silica gel column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate (B1210297).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

The fraction eluted with a 60:40 petroleum ether:ethyl acetate mixture is expected to contain the target compound.

4. Purification:

-

Further purify the active fraction by repeated column chromatography or preparative TLC until a pure compound is obtained.

5. Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[6].

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common and effective method for the qualitative and quantitative analysis of volatile compounds like this compound in essential oils and plant extracts[3][7][8].

1. Sample Preparation:

-

Extract the plant material (e.g., powdered rhizomes) with a suitable solvent such as n-hexane or methanol.

-

Concentrate the extract and, if necessary, derivatize to improve volatility.

2. GC-MS Analysis:

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., RTX WAX).

-

Use helium as the carrier gas.

-

Employ a temperature program to separate the components of the extract.

-

The mass spectrometer is used to identify the compounds based on their mass spectra and retention times by comparison with a library of known compounds (e.g., NIST library).

-

Quantification can be achieved by using an internal standard and creating a calibration curve with a pure standard of this compound.

Signaling Pathways

The specific signaling pathways modulated by this compound are not yet well-elucidated. However, research on its isomer, curcumenol, has identified its involvement in key inflammatory pathways. It is plausible that this compound may exhibit similar biological activities.

Inhibition of the TNFα/NFκB Signaling Pathway (by Curcumenol)

Curcumenol has been shown to mitigate inflammation by inhibiting the Tumor Necrosis Factor-alpha (TNFα)-induced Nuclear Factor-kappa B (NFκB) signaling pathway[9]. This pathway is crucial in the inflammatory response.

Caption: Curcumenol's inhibition of the TNFα/NFκB pathway.

Modulation of the Fc Epsilon Receptor I (FcεRI) Signaling Pathway (by Curcumenol)

Curcumenol has also been demonstrated to inhibit mast cell activation by modulating the FcεRI signaling pathway[10]. This pathway is central to allergic responses. Curcumenol inhibits the activation of Src family tyrosine kinases (Fyn and Lyn) and the downstream spleen tyrosine kinase (Syk)[10].

Caption: Curcumenol's modulation of the FcεRI signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound from a Curcuma species.

Caption: General workflow for this compound isolation.

Conclusion

This compound is a promising natural product found predominantly in the Curcuma genus. While specific quantitative data and dedicated signaling pathway studies for this particular isomer are still limited, the existing research on the closely related compound, curcumenol, provides a strong foundation for future investigations. The experimental protocols outlined in this guide offer a starting point for the extraction, isolation, and quantification of this compound, which will be crucial for advancing research into its pharmacological properties and potential therapeutic applications. Further studies are warranted to fully characterize the biological activities and mechanisms of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ijalsr.org [ijalsr.org]

- 3. mdpi.com [mdpi.com]

- 4. Qualitative and quantitative analysis of four species of Curcuma rhizomes using twice development thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumour Effects of Isocurcumenol Isolated from Curcuma zedoaria Rhizomes on Human and Murine Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure elucidation and NMR assignments for curcuminoids from the rhizomes of Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative GC-MS analysis of all Curcuma species grown in Sri Lanka by multivariate test | Herath | Ruhuna Journal of Science [rjs.ruh.ac.lk]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Curcumenol Mitigates the Inflammation and Ameliorates the Catabolism Status of the Intervertebral Discs In Vivo and In Vitro via Inhibiting the TNFα/NFκB Pathway [frontiersin.org]

- 10. Curcumenol Inhibits Mast Cells Activation in Ovalbumin-Induced Anaphylaxis Model Mice through Modulation of the Fc Epsilon Receptor I Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of 4-Epi-curcumenol in Zingiberaceae: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 4-Epi-curcumenol, a significant sesquiterpenoid found in various members of the Zingiberaceae family, such as turmeric (Curcuma longa) and ginger (Zingiber officinale). This document details the proposed enzymatic steps, key intermediates, and relevant quantitative data, alongside detailed experimental protocols for the characterization of the involved enzymes.

Introduction to this compound

This compound is a bioactive sesquiterpenoid known for its various pharmacological activities, including anti-inflammatory and antimicrobial properties.[1] As a prominent constituent of the essential oils of several medicinally important plants in the Zingiberaceae family, understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP). The pathway is proposed to proceed through the formation of a germacrene intermediate, followed by hydroxylation and subsequent enzymatic modifications.

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The initial and committing step in the biosynthesis of the germacrane-type sesquiterpenoid backbone is the cyclization of the linear precursor, Farnesyl Pyrophosphate (FPP). In Zingiber officinale, the enzyme (+)-germacrene D synthase has been identified and characterized. This enzyme catalyzes the conversion of FPP to (+)-germacrene D.[2]

Step 2: Hydroxylation of the Germacrene Intermediate

Following the formation of the germacrene skeleton, a hydroxylation reaction is proposed to occur. This step is likely catalyzed by a cytochrome P450 monooxygenase (P450) . While the specific P450 responsible for this reaction in Zingiberaceae has not yet been definitively identified, studies on other plant species have shown that P450s are capable of hydroxylating germacrene A at various positions.[3] Furthermore, a multi-product sesquiterpene synthase from ginger has been shown to produce germacrene D-4-ol, suggesting the enzymatic machinery for such a conversion exists.[4]

Step 3: Subsequent Enzymatic Modifications

The conversion of the hydroxylated intermediate, such as germacrene D-4-ol, to this compound likely involves further enzymatic steps. The exact nature of these reactions, which may include additional oxidations, reductions, or isomerizations, remains to be elucidated. The enzymes catalyzing these final steps in the pathway are currently unknown.

Quantitative Data

While specific quantitative data for this compound is limited, several studies have quantified the related compound, curcumenol, in various Curcuma species. These analyses provide a valuable reference for researchers investigating the accumulation of these sesquiterpenoids.

| Species | Plant Part | Curcumenol Content (mg/g) | Analytical Method | Reference |

| Curcuma kwangsiensis | Water extract | 0.066 | UPLC | [5] |

| Curcuma wenyujin | Water extract | 0.271 | UPLC | |

| Curcuma longa | Water extract | 0.058 | UPLC | |

| Curcuma phaeocaulis | Water extract | 0.310 | UPLC | |

| Curcuma zedoaria | n-hexane extract of leaves | 4.63% (peak area) | GC-MS |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Characterization of (+)-Germacrene D Synthase

This protocol describes the expression of a plant-derived terpene synthase in E. coli for functional characterization.

Materials:

-

Zingiberaceae tissue (e.g., rhizome)

-

RNA isolation kit

-

Reverse transcriptase and dNTPs

-

Gene-specific primers for (+)-Germacrene D Synthase

-

High-fidelity DNA polymerase

-

pET expression vector (or similar)

-

T4 DNA ligase

-

Competent E. coli cells (e.g., BL21(DE3))

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)

-

Farnesyl pyrophosphate (FPP)

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM DTT)

-

Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

-

Gene Cloning:

-

Isolate total RNA from the desired Zingiberaceae tissue.

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the putative (+)-Germacrene D Synthase gene using PCR with gene-specific primers.

-

Ligate the PCR product into an appropriate E. coli expression vector.

-

Transform the ligation product into competent E. coli cells for plasmid propagation and sequence verification.

-

-

Protein Expression:

-

Transform the verified expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger culture with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.

-

Harvest the cells by centrifugation.

-

-

Enzyme Assay:

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to obtain the crude enzyme extract.

-

Set up the enzyme reaction by adding a portion of the crude extract to the assay buffer containing FPP (typically 10-50 µM).

-

Overlay the reaction with a layer of hexane to trap volatile products.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Vortex the mixture to extract the products into the hexane layer.

-

Analyze the hexane extract by GC-MS to identify the enzymatic products by comparing their mass spectra and retention times to authentic standards.

-

Coupled Terpene Synthase-Cytochrome P450 Assay in Yeast Microsomes

This protocol describes a method to reconstitute the first two steps of the proposed pathway by co-expressing the terpene synthase and a candidate P450 in yeast and using isolated microsomes for the enzyme assay.

Materials:

-

Yeast expression vectors (e.g., pESC series)

-

Competent yeast cells (e.g., Saccharomyces cerevisiae)

-

Yeast growth media (e.g., YPD or selective synthetic media)

-

Spheroplasting buffer and enzyme (e.g., lyticase or zymolyase)

-

Microsome isolation buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl)

-

Dounce homogenizer

-

Ultracentrifuge

-

Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.4)

-

Farnesyl pyrophosphate (FPP)

-

NADPH

-

Ethyl acetate

-

LC-MS/MS or GC-MS system

Protocol:

-

Yeast Expression:

-

Clone the coding sequences of the (+)-Germacrene D Synthase and a candidate P450 gene from a Zingiberaceae species into compatible yeast expression vectors.

-

Co-transform the plasmids into a suitable yeast strain.

-

Grow the transformed yeast in an appropriate liquid medium to a high density.

-

Induce protein expression according to the vector system's instructions (e.g., by adding galactose).

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cells and convert them to spheroplasts using a lytic enzyme.

-

Gently lyse the spheroplasts in microsome isolation buffer using a Dounce homogenizer.

-

Perform a series of differential centrifugation steps to pellet the microsomal fraction (typically a high-speed spin at 100,000 x g).

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Coupled Enzyme Assay:

-

Set up the reaction by combining the isolated microsomes, FPP, and NADPH in the assay buffer.

-

Incubate the reaction at 30°C for 1-3 hours.

-

Stop the reaction and extract the products with an organic solvent like ethyl acetate.

-

Dry the organic extract and resuspend it in a suitable solvent.

-

Analyze the products by LC-MS/MS or GC-MS to detect the formation of hydroxylated germacrene D. The identity of the product can be confirmed by comparison with authentic standards if available, or by detailed mass spectral fragmentation analysis.

-

Future Directions

The complete elucidation of the this compound biosynthetic pathway requires the identification and characterization of the missing enzymes, particularly the specific cytochrome P450 monooxygenase and the subsequent modifying enzymes. Future research should focus on:

-

Transcriptome analysis of Zingiberaceae species known to produce this compound to identify candidate P450s and other enzyme classes that are co-expressed with germacrene D synthase.

-

Functional screening of these candidate enzymes through heterologous expression and in vitro or in vivo assays.

-

Metabolic engineering in microbial hosts to reconstitute the entire pathway and optimize the production of this compound.

This technical guide serves as a foundational resource for researchers aiming to unravel the complexities of sesquiterpenoid biosynthesis in the Zingiberaceae family and to harness this knowledge for biotechnological and pharmaceutical applications.

References

- 1. Redesigning the Molecular Choreography to Prevent Hydroxylation in Germacradien-11-ol Synthase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct production of di-hydroxylated sesquiterpenoids by a maize terpene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Epi-curcumenol: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Epi-curcumenol, a sesquiterpenoid of interest for its potential therapeutic applications. This document includes a summary of its physicochemical characteristics, detailed experimental protocols for its analysis and evaluation, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a natural product found in plants of the Curcuma genus.[1] It is an isomer of the more extensively studied curcumenol (B1669339). While specific experimental data for this compound is limited, the properties of curcumenol provide a close approximation due to their structural similarity.

Table 1: Physicochemical Properties of this compound and its Isomer, Curcumenol

| Property | This compound | Curcumenol (Isomer Reference) |

| Molecular Formula | C₁₅H₂₂O₂[2] | C₁₅H₂₂O₂[3][4] |

| Molecular Weight | 234.3 g/mol [2] | 234.33 g/mol |

| CAS Number | 350602-21-0 | 19431-84-6 |

| Appearance | Not specified | White needle-like crystal |

| Melting Point | Not specified | 113–115 °C |

| Boiling Point | Not specified | Not specified |

| Solubility | Not specified | Insoluble in water; soluble in methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO) |

| Spectral Data | Not specified | UV (MeOH): λmax 248 nmIR (CHCl₃): 3432, 2934, 1457 cm⁻¹¹H NMR & ¹³C NMR: Available |

Experimental Protocols

Isolation and Purification of Curcumenol from Curcuma Species (General Protocol adaptable for this compound)

This protocol describes a general method for the extraction and isolation of curcumenol from the rhizomes of Curcuma species, which can be adapted for the isolation of this compound.

-

Extraction:

-

Dried and powdered rhizomes of the Curcuma plant are subjected to solvent extraction. Ethanol is a commonly used solvent for efficient extraction.

-

Maceration or Soxhlet extraction can be employed. For maceration, the powder is soaked in the solvent for an extended period (e.g., 7 days) with periodic agitation.

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

The crude extract is then subjected to column chromatography for fractionation.

-

Silica gel is a common stationary phase.

-

A gradient elution system with solvents of increasing polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to separate the different components of the extract.

-

-

Purification:

-

Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and concentrated.

-

Further purification can be achieved by repeated column chromatography or by recrystallization to obtain the pure compound.

-

Figure 1. Workflow for the isolation of this compound.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Figure 2. Experimental workflow for the MTT assay.

Measurement of Nitric Oxide Production using Griess Assay

The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).

-

Sample Collection: Collect cell culture supernatants after treatment with this compound.

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.

-

Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples and standards in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for a short period to allow for the colorimetric reaction to occur.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm. The concentration of nitrite in the samples can be determined from the standard curve.

Quantification of Inflammatory Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying specific proteins, such as the inflammatory cytokines TNF-α and IL-6.

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).

-

Blocking: Block the unoccupied sites in the wells to prevent non-specific binding.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate to allow the cytokine to bind to the capture antibody.

-

Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) that will bind to the biotinylated detection antibody.

-

Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.

-

Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration of the cytokine is determined by comparison to the standard curve.

Biological Activity and Signaling Pathways

Research on curcumenol, a close structural analog of this compound, has demonstrated significant anti-inflammatory and anti-cancer properties. These effects are largely attributed to the modulation of key signaling pathways, particularly the Akt/NF-κB and MAPK pathways.

Inhibition of the Akt/NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of the inflammatory response and cell survival. In many disease states, including cancer and chronic inflammation, the NF-κB pathway is constitutively active.

Curcumenol has been shown to inhibit the activation of NF-κB. The mechanism of this inhibition involves the upstream kinase Akt. Akt can phosphorylate and activate IκB kinase (IKK), which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.

Sesquiterpenoids like curcumenol can suppress the phosphorylation of Akt, thereby preventing the activation of IKK. This leads to the stabilization of IκBα, which remains bound to NF-κB in the cytoplasm, thus inhibiting its transcriptional activity.

Figure 3. Proposed mechanism of this compound in the Akt/NF-κB pathway.

Downstream Effects of NF-κB Inhibition

The inhibition of NF-κB activation by this compound is expected to lead to a reduction in the expression of various pro-inflammatory mediators, including:

-

Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

Enzymes: Inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide (NO).

By suppressing the production of these molecules, this compound can exert its anti-inflammatory effects. Furthermore, since NF-κB also regulates genes involved in cell proliferation and apoptosis, its inhibition can contribute to the anti-cancer activity of this compound.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 4-Epi-curcumenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Epi-curcumenol, a sesquiterpenoid derived from plants of the Curcuma genus, is a natural product of interest for its potential biological activities[1]. A critical parameter for its investigation and application in research and drug development is its solubility in various solvents. This document provides a comprehensive overview of the available solubility data for this compound and the closely related compound, curcumenol (B1669339). It also outlines a generalized experimental protocol for solubility determination and visualizes key workflows and biological pathways to guide further research.

Introduction to this compound

This compound (CAS No. 350602-21-0) is a natural product found in the rhizomes of plants such as Curcuma zedoaria[1][2]. It belongs to the class of sesquiterpenoids, which are known for a wide range of biological activities[3]. Understanding its physicochemical properties, particularly solubility, is fundamental for designing in vitro and in vivo experiments, as well as for developing potential therapeutic formulations.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

|---|---|---|

| Chloroform | Soluble | [2] |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble | |

For enhanced solubility, it is suggested to warm the solution to 37°C and use sonication in an ultrasonic bath.

Solubility Profile of Curcumenol (A Related Compound)

Due to the limited data on this compound, the solubility profile of its isomer, curcumenol, is often referenced. Curcumenol shares the same molecular formula (C₁₅H₂₂O₂) and exhibits a range of biological effects, including anti-inflammatory and anti-cancer activities. While the spatial arrangement of atoms differs, their solubility characteristics may show some similarities.

Table 2: Qualitative Solubility of Curcumenol

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Insoluble | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Other Organic Solvents | Soluble | |

The low water solubility of compounds like curcumenol is a known challenge that can hinder their clinical application.

Experimental Protocol for Solubility Determination

While a specific protocol for this compound is not published, a standard method for determining the solubility of a solid compound in a given solvent is the shake-flask method, followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (powder)

-

Selected solvent (e.g., Ethanol, DMSO, Water)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand to allow undissolved solid to settle. Centrifuge the vials at a high speed to pellet any remaining suspended particles.

-

Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant. Filter the supernatant through a syringe filter to remove any fine particles. Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC method. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or µg/mL.

Caption: Experimental workflow for solubility determination.

Biological Context: Signaling Pathways

The biological activities of curcumenol, a related compound, have been investigated, providing insights into potential mechanisms of action that may be relevant for this compound. For instance, curcumenol has been shown to induce cell death (ferroptosis) in lung cancer cells through a specific signaling pathway.

Caption: Curcumenol-induced ferroptosis pathway in lung cancer.

This pathway highlights how curcumenol can modulate non-coding RNAs to trigger a specific form of cell death, providing a valuable starting point for investigating the anticancer potential of its isomers like this compound.

Conclusion and Future Directions

While qualitative data indicates that this compound is soluble in common organic solvents, there is a clear need for quantitative studies to precisely determine its solubility in a range of pharmaceutically and experimentally relevant solvents. The generalized protocol provided herein offers a standard methodology for obtaining this crucial data. Furthermore, exploring the biological pathways affected by this compound, drawing parallels from related compounds like curcumenol, will be essential for elucidating its therapeutic potential. Future research should focus on generating robust physicochemical data to support the advancement of this compound in the drug discovery pipeline.

References

4-Epi-curcumenol: A Technical Guide on its Discovery, Natural Occurrence, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Epi-curcumenol, a sesquiterpenoid found in various plant species, particularly within the genus Curcuma. Due to the limited specific research on the 4-Epi isomer, this document synthesizes the available information on curcumenol (B1669339), a closely related and often co-occurring compound, to infer the probable characteristics and activities of this compound. This guide covers its discovery, natural distribution, physicochemical properties, and significant biological activities, with a focus on its anti-inflammatory mechanisms. Detailed experimental protocols for the isolation, characterization, and biological evaluation of this class of compounds are provided to facilitate further research and drug development efforts.

Introduction

This compound is a natural sesquiterpenoid belonging to the guaiane (B1240927) class of compounds. It is recognized as a stereoisomer of curcumenol, a well-studied bioactive molecule isolated from medicinal plants of the Zingiberaceae family.[1] While the scientific literature is abundant with studies on "curcumenol," specific investigations into the distinct properties of its 4-Epi epimer are scarce. This guide aims to consolidate the existing knowledge on curcumenol as a proxy to understand the potential of this compound, highlighting its natural occurrence and promising biological activities, particularly its anti-inflammatory effects through the modulation of key signaling pathways.

Discovery and Natural Occurrence

The discovery of curcumenol dates back to the mid-20th century from the edible rhizome of Curcuma zedoaria.[2] It has since been identified as a primary constituent in the essential oils of several Curcuma species, which are widely used in traditional medicine.[2] this compound, identified by its unique CAS number 350602-21-0, is a recognized natural product found in plants of the Curcuma genus.[1]

The quantitative presence of curcumenol, which likely includes its epimers, varies among different Curcuma species and is influenced by factors such as geographical origin and processing methods.

Table 1: Quantitative Occurrence of Curcumenol in Various Curcuma Species

| Plant Species | Plant Part | Extraction Method | Curcumenol Content (mg/g of dry weight) | Reference |

| Curcuma kwangsiensis | Rhizome | Water Extract | 0.066 | [2] |

| Curcuma wenyujin | Rhizome | Water Extract | 0.271 | |

| Curcuma longa | Rhizome | Water Extract | 0.058 | |

| Curcuma phaeocaulis | Rhizome | Water Extract | 0.310 |

Physicochemical and Spectroscopic Data

Table 2: Physicochemical and Spectroscopic Data for Curcumenol

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₂ | |

| Molecular Weight | 234.34 g/mol | |

| Appearance | Colorless oil | |

| UV (MeOH) λmax | 248 nm | |

| IR (CHCl₃) νmax | 3432, 2934, 1457 cm⁻¹ | |

| ¹H NMR (CDCl₃) | See original literature for detailed shifts | |

| ¹³C NMR (CDCl₃) | See original literature for detailed shifts | |

| Mass Spectrum (GC-MS) m/z | 234 (M+), 189, 147, 145, 133, 121, 119, 105, 91 |

Note: Researchers should perform detailed spectroscopic analysis for unequivocal identification of this compound.

Biological Activities and Mechanism of Action

Curcumenol and its related compounds have been reported to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. The primary mechanism underlying its potent anti-inflammatory activity involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Anti-inflammatory Activity

The anti-inflammatory effects of curcumenol are attributed to its ability to suppress the production of pro-inflammatory mediators. This is achieved through the modulation of key signaling cascades, including the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.

The diagram below illustrates the proposed mechanism by which curcumenol exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

This protocol describes a general method for the extraction and isolation of curcumenol and its epimers from Curcuma rhizomes.

Caption: General Workflow for Isolation of this compound.

Methodology:

-

Extraction: The dried and powdered rhizomes of a selected Curcuma species are subjected to solvent extraction, typically using ethanol or hexane, through methods like maceration or Soxhlet extraction.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with the expected Rf value for curcumenol.

-

Preparative HPLC: Fractions rich in the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a chiral column to separate the different stereoisomers, yielding pure this compound.

Characterization

The purified this compound should be characterized using a suite of spectroscopic techniques to confirm its structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) are essential for assigning the complete structure. Nuclear Overhauser Effect (NOE) experiments can help determine the relative stereochemistry.

-

Circular Dichroism (CD) Spectroscopy: To determine the absolute stereochemistry of the chiral centers.

Anti-inflammatory Activity Assays

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Principle: This assay quantifies the transcriptional activity of NF-κB using a reporter gene system where the luciferase gene is under the control of an NF-κB response element.

Protocol:

-

Cell Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Seeding: Seed the transfected cells in a 96-well plate.

-

Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate NF-κB activation with an appropriate inducer, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated control.

Conclusion

This compound is a naturally occurring sesquiterpenoid with significant potential for drug development, particularly in the area of anti-inflammatory therapeutics. While much of the current understanding is extrapolated from studies on its isomer, curcumenol, the available data strongly suggests that this compound likely possesses potent biological activities. Its ability to modulate the NF-κB signaling pathway positions it as a promising candidate for further investigation. This technical guide provides a foundational framework for researchers to explore the specific properties of this compound, from its isolation and characterization to the detailed evaluation of its therapeutic potential. Further stereospecific studies are crucial to delineate the unique contributions of the 4-Epi isomer to the overall bioactivity of curcumenol-containing natural extracts.

References

4-Epi-curcumenol: A Technical Overview for Researchers

CAS Number: 350602-21-0 Molecular Formula: C₁₅H₂₂O₂

This technical guide provides a comprehensive overview of 4-Epi-curcumenol, a sesquiterpenoid of interest to the scientific community, particularly those in drug discovery and development. Due to the limited availability of in-depth experimental data specifically for this compound, this document also includes detailed information on its well-studied isomer, curcumenol (B1669339), to provide a valuable comparative context and a foundation for future research.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 350602-21-0 | [1][2] |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1] |

Biological Activity

This compound has demonstrated anti-inflammatory properties. Research has indicated its ability to modulate key inflammatory mediators. While detailed mechanistic studies are not extensively available, initial findings suggest its potential as a subject for further investigation in inflammatory disease research.

A study investigating the anti-inflammatory mechanisms of compounds from Curcuma mangga rhizomes reported the following activity for this compound:

| Biological Target | IC₅₀ Value | Cell Line |

| Prostaglandin E2 (PGE2) Release | 42.5 µM | RAW 264.7 macrophages |

This study also noted that this compound had an effect on the mRNA expression of inducible nitric oxide synthase (iNOS).

Experimental Protocols

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol is widely used to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound (e.g., curcumenol) for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A cell viability assay, such as the MTT assay, should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.[3]

-

2. Prostaglandin E₂ (PGE₂) Release Assay

This assay measures the inhibition of PGE₂ production, another key inflammatory mediator, in stimulated cells.

-

Cell Culture and Stimulation: Similar to the NO production assay, RAW 264.7 cells are cultured and stimulated with LPS.

-

Assay Procedure:

-

Following treatment with the test compound and LPS stimulation, collect the cell culture supernatant.

-

The concentration of PGE₂ in the supernatant is quantified using a commercial Prostaglandin E₂ ELISA kit according to the manufacturer's instructions.

-

The results are typically expressed as the percentage of inhibition of PGE₂ release compared to the LPS-stimulated control.[4][5]

-

Antimicrobial Activity Assay

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

-

Assay Procedure:

-

Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate with the appropriate broth.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism without test compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Signaling Pathways (Based on Curcumenol Studies)

Extensive research on curcumenol has elucidated its interaction with key inflammatory signaling pathways. These findings provide a valuable framework for investigating the mechanisms of action of its isomers, such as this compound.

1. NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Studies on curcumenol have shown that it can inhibit the activation of this pathway.[1][6]

Caption: Curcumenol's inhibition of the NF-κB signaling pathway.

2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Curcumenol has been shown to modulate this pathway.[1][7]

Caption: Curcumenol's inhibitory effect on the p38 MAPK signaling pathway.

Conclusion

This compound represents a molecule with demonstrated anti-inflammatory potential that warrants further in-depth investigation. While specific experimental data and mechanistic studies for this particular isomer are currently limited, the extensive research on the related compound, curcumenol, provides a strong foundation and valuable methodological and conceptual frameworks for researchers. The protocols and pathway information detailed in this guide are intended to facilitate and inspire future studies to fully elucidate the therapeutic potential of this compound.

References

- 1. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Curcumenol Inhibits Mast Cells Activation in Ovalbumin-Induced Anaphylaxis Model Mice through Modulation of the Fc Epsilon Receptor I Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Curcumin and Curcumol Inhibit NF-κB and TGF-β1/Smads Signaling Pathways in CSE-Treated RAW246.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preliminary Biological Screening of 4-Epi-curcumenol: A Technical Guide

Introduction

4-Epi-curcumenol is a sesquiterpenoid compound, a secondary metabolite primarily isolated from various plant species of the Zingiberaceae family, such as Curcuma wenyujin (zedoary)[1][2]. As a natural product, it has garnered interest in pharmacological research for its potential therapeutic applications. Structurally related to curcumenol (B1669339), this compound is being investigated for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][3][4]. This technical guide provides an in-depth overview of the preliminary biological screening of this compound and its related isomer, curcumenol, summarizing key findings, experimental methodologies, and relevant signaling pathways for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

Curcumenol has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Studies have shown its ability to reduce the production of pro-inflammatory mediators in various cell models.

Key Findings and Data

Research indicates that curcumenol can markedly decrease the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells[5][6]. This inhibitory effect is crucial for mitigating neuroinflammation. The compound also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade[5][6].

| Model System | Compound | Concentration | Effect | Reference |

| LPS-stimulated BV-2 microglia | Curcumenol | 20 µM | Inhibition of NO, IL-6, and TNF-α production | [5] |

| LPS-stimulated BV-2 microglia | Curcumenol | 20 µM | Suppression of iNOS and COX-2 protein expression | [5] |

| HaCaT NF-κB reporter cells | Curcumenol | Not specified | Anti-inflammatory activity noted | [7] |

Experimental Protocols

1.2.1. Cell Culture and Treatment BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are pre-treated with curcumenol for 2 hours before stimulation with lipopolysaccharide (LPS) (0.4 µg/mL) for a specified duration (12-24 hours) to induce an inflammatory response[5].

1.2.2. Nitric Oxide (NO) Assay The production of nitric oxide is quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid). The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

1.2.3. Western Blot Analysis To assess protein expression levels (iNOS, COX-2, p-Akt, p-p38, p-IκBα), cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[8].

Signaling Pathway Visualization

Curcumenol exerts its anti-inflammatory effects primarily by inhibiting the Akt-dependent NF-κB activation and downregulating the p38 MAPK signaling pathway[1][5][6].

Caption: Curcumenol's anti-inflammatory mechanism via Akt/NF-κB and p38 MAPK pathways.

Anticancer Activity

Curcumenol and related compounds from Curcuma species have been shown to possess cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

Key Findings and Data

Studies have reported that curcumenol can induce apoptosis and inhibit the proliferation of cancer cells. For instance, it has shown lethal effects against stomach cancer AGS cells[1]. More recently, curcumenol was found to inhibit malignant progression and promote ferroptosis in triple-negative breast cancer (TNBC) cells[8]. It also demonstrated the ability to enhance the sensitivity of TNBC cells to conventional chemotherapy agents like paclitaxel[8].

| Cancer Type | Cell Line | Compound | IC50 Value | Effect | Reference |

| Stomach Cancer | AGS | Curcumenol & others | 212 - 392 µM | Cytotoxicity | [1] |

| Triple-Negative Breast Cancer | TNBC cells | Curcumenol | Not specified | Inhibits survival, promotes ferroptosis, modulates apoptosis and EMT | [8] |

| Various Cancers | Various cell lines | Curcumin | Not specified | Modulates multiple signaling pathways (JAK/STAT, NF-κB, PI3K/Akt) | [9][10] |

Experimental Protocols

2.2.1. Cell Viability Assay (MTT Assay) Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for 24-72 hours. After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The IC50 value, the concentration required to inhibit 50% of cell growth, is then calculated.

2.2.2. Apoptosis and Cell Cycle Analysis Apoptosis can be detected using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry. For cell cycle analysis, cells are fixed in ethanol, treated with RNase A, and stained with PI. The DNA content is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M)[11].

Experimental Workflow Visualization

The general workflow for screening the anticancer potential of a natural product like this compound involves a series of in vitro assays.

Caption: General workflow for in vitro anticancer screening of this compound.

Antimicrobial Activity

Compounds derived from Curcuma species, including curcumenol, have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents[1][2][4].

Key Findings and Data

While specific data for this compound is limited, related compounds from turmeric show broad-spectrum antimicrobial activity. Curcumin, a major component, is effective against various Gram-positive and Gram-negative bacteria[12]. It has shown efficacy against pathogens like Staphylococcus aureus, Escherichia coli, and Streptococcus pyogenes[12][13]. The antimicrobial action is often attributed to the disruption of bacterial cell division and integrity[12].

| Microorganism | Compound | Activity Metric | Value | Reference |

| Streptococcus pyogenes | Curcumin | Median MIC | 31.25 µg/mL | [12] |

| Methicillin-sensitive S. aureus | Curcumin | Median MIC | 250 µg/mL | [12] |

| Acinetobacter lwoffii | Curcumin | Median MIC | 250 µg/mL | [12] |

| Antibiotic-resistant bacteria | Curcumin Nanoparticles | Effective Concentration | < 2 µg/mL | [13] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

3.2.1. Minimum Inhibitory Concentration (MIC) Determination The MIC is determined using the broth microdilution method. A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth[12].

Anti-Allergic Activity

Recent studies have highlighted the role of curcumenol in modulating allergic reactions by targeting mast cell activation.

Key Findings and Data

Curcumenol has been shown to inhibit IgE-mediated allergic reactions. In animal models, it alleviates anaphylactic symptoms and reduces plasma levels of histamine (B1213489) and IgE[14][15]. In vitro, it dose-dependently inhibits the degranulation of mast cells[14][15].

Signaling Pathway Visualization

The anti-allergic effect of curcumenol is mediated by the suppression of the FcεRI signaling pathway in mast cells. It inhibits the activation of key tyrosine kinases like Fyn and Lyn, which are upstream regulators of the allergic cascade[14][15].

References

- 1. mdpi.com [mdpi.com]

- 2. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 350602-21-0 | APA60221 | Biosynth [biosynth.com]

- 4. The Extraction, Determination, and Bioactivity of Curcumenol: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Curcumenol inhibits malignant progression and promotes ferroptosis via the SLC7A11/NF-κB/TGF-β pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Turmeric and Curcumin in Prevention and Treatment of Chronic Diseases: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Anti-Cancer Effect of Four Curcumin Analogues on Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial Potential of Curcumin: Therapeutic Potential and Challenges to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Curcumenol Inhibits Mast Cells Activation in Ovalbumin-Induced Anaphylaxis Model Mice through Modulation of the Fc Epsilon Receptor I Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Curcumenol Inhibits Mast Cells Activation in Ovalbumin-Induced Anaphylaxis Model Mice through Modulation of the Fc Epsilon Receptor I Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

4-Epi-curcumenol quantification in plant extracts using HPLC

An Application Note for the Quantification of 4-Epi-curcumenol in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note provides a detailed protocol for the quantification of this compound, a bioactive sesquiterpenoid found in various medicinal plants, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology covers sample extraction, chromatographic conditions, and comprehensive method validation parameters. This guide is intended for researchers, scientists, and professionals in drug development and natural product chemistry to ensure accurate and reproducible quantification of this compound in complex plant matrices.

Introduction

This compound is a sesquiterpenoid alcohol, an isomer of curcumenol (B1669339), which is a major bioactive constituent in plants of the Curcuma genus (Zingiberaceae family).[1] These compounds are known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-bactericidal, and anti-cancer effects.[1] Accurate quantification of specific isomers like this compound is crucial for the quality control of herbal medicines, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such phytochemicals due to its high resolution and sensitivity.[2][3] This document outlines a robust HPLC-UV method for this purpose.

Experimental Protocols

Materials and Reagents

-

Plant Material: Dried and powdered rhizomes of the target plant species (e.g., Curcuma wenyujin).

-

Reference Standard: this compound (purity >98%).

-

Solvents: HPLC grade methanol (B129727), acetonitrile, and water. Formic acid (analytical grade).

-

Extraction Solvents: Ethanol (B145695) (70%), Methanol, Hexane:Ethyl Acetate (85:15 v/v).[4]

-

Filters: 0.45 µm and 0.22 µm syringe filters (PTFE or nylon).

Sample Preparation: Extraction